Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 163213-29-4
VCID: VC20920032
InChI: InChI=1S/C9H11BrN2O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4H2,1-2H3
SMILES: COC(=O)C1=CC(=NN1CCBr)C(=O)OC
Molecular Formula: C9H11BrN2O4
Molecular Weight: 291.1 g/mol

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

CAS No.: 163213-29-4

Cat. No.: VC20920032

Molecular Formula: C9H11BrN2O4

Molecular Weight: 291.1 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate - 163213-29-4

Specification

CAS No. 163213-29-4
Molecular Formula C9H11BrN2O4
Molecular Weight 291.1 g/mol
IUPAC Name dimethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate
Standard InChI InChI=1S/C9H11BrN2O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4H2,1-2H3
Standard InChI Key UOIHKXZPZGPUMY-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=NN1CCBr)C(=O)OC
Canonical SMILES COC(=O)C1=CC(=NN1CCBr)C(=O)OC

Introduction

Fundamental Characteristics and Identification

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is characterized by specific molecular identifiers and structural elements that define its chemical identity. The compound combines a pyrazole core with carboxylate ester groups and a bromoethyl substituent, creating a versatile molecular framework with potential reactivity at multiple sites.

Basic Identification Parameters

The compound is uniquely identified through several standard chemical identifiers as outlined in Table 1.
Table 1: Identification Parameters of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

ParameterValue
CAS Number163213-29-4
Molecular FormulaC₉H₁₁BrN₂O₄
Molecular Weight291.1 g/mol
IUPAC Namedimethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate
Standard InChIInChI=1S/C9H11BrN2O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4H2,1-2H3
Standard InChIKeyUOIHKXZPZGPUMY-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC(=NN1CCBr)C(=O)OC
The compound has been registered with multiple synonyms in chemical databases, including: 3,5-dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate and 1H-Pyrazole-3,5-dicarboxylic acid, 1-(2-bromoethyl)-, 3,5-dimethyl ester .

Structural Features

The molecular structure of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate consists of a pyrazole ring with two methyl carboxylate groups at positions 3 and 5, while a 2-bromoethyl chain is attached to the nitrogen at position 1. This arrangement creates a molecule with multiple functional sites:

  • A pyrazole heterocyclic core providing a basic structural scaffold

  • Two methyl ester groups at positions 3 and 5, offering sites for potential hydrolysis or transesterification

  • A 2-bromoethyl group attached to the pyrazole nitrogen, providing an alkylating capability through the terminal bromine
    The presence of both electrophilic (bromoethyl group) and nucleophilic (nitrogen atoms) centers in the molecule creates opportunities for diverse chemical reactions and functionalization.

Physicochemical Properties

The physicochemical properties of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate determine its behavior in chemical reactions, its stability, and its potential applications in synthesis and research.

Physical Properties

The physical properties of the compound have been primarily determined through computational predictions, as shown in Table 2.
Table 2: Physical Properties of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

PropertyValueDetermination Method
Physical StateSolid-
Boiling Point371.1±32.0 °CPredicted
Density1.59±0.1 g/cm³Predicted
pKa-2.35±0.10Predicted
Appearance--
The compound's high boiling point suggests strong intermolecular forces, likely due to the presence of multiple polar functional groups. Its predicted density is typical for halogenated organic compounds, reflecting the presence of the bromine atom .

Chemical Properties

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate exhibits chemical properties characteristic of its functional groups:

  • The methyl ester groups are susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acids.

  • The bromoethyl group can undergo nucleophilic substitution reactions, making the compound useful as an alkylating agent.

  • The pyrazole ring provides aromatic stability while also containing nucleophilic nitrogen atoms that can participate in various reactions.

  • The compound has five hydrogen bond acceptor sites but no hydrogen bond donor sites, influencing its solubility and intermolecular interactions .
    These properties make the compound versatile in organic synthesis, particularly as an intermediate in the preparation of more complex molecules.

Synthesis Methods

The synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate can be approached through multiple synthetic routes, typically starting from pyrazole precursors.

Alternative Synthetic Approaches

Compounds in the pyrazole family are typically synthesized through reactions involving:

  • Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.

  • Subsequent functionalization through esterification of carboxylic acid groups.

  • N-alkylation reactions to introduce substituents at the nitrogen positions.
    These general approaches can be adapted to synthesize Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate with appropriate modifications to the reaction conditions and reagents.

Applications and Research Significance

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate has several potential applications in chemical research and pharmaceutical development, primarily as an intermediate in the synthesis of more complex molecules.

Chemical Synthesis Applications

As a functionalized pyrazole derivative, Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate serves as a valuable building block in organic synthesis:

  • The bromoethyl group can participate in alkylation reactions with nucleophiles.

  • The methyl ester groups can undergo various transformations, including hydrolysis, transesterification, and reduction.

  • The pyrazole ring can serve as a scaffold for constructing more complex heterocyclic systems.
    These features make the compound useful in the synthesis of libraries of compounds for structure-activity relationship studies in drug discovery programs .

SupplierProduct NumberPurityPackagingPrice (USD)
American Custom Chemicals CorporationHCH013677695.00%5 mg$496.23
ApolloscientificOR311159-500 mg$536.00
SynQuest Laboratories4H58-9-3E-500 mg$591.00
Matrix Scientific125791>90%500 mg$657.00
Matrix Scientific125791>90%1 g$889.00
This pricing information indicates that the compound is a specialty research chemical with relatively high cost per unit mass, typical of compounds used primarily in research settings rather than industrial applications .

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